

Application Notes and Protocols: Structure Elucidation of Micropeptin 478A using NMR Spectroscopy

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Compound of Interest		
Compound Name:	Micropeptin 478A	
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Introduction

Micropeptins are a class of cyclic depsipeptides produced by cyanobacteria that exhibit a range of biological activities, including potent protease inhibition.[1][2] Their complex structures often include non-proteinogenic amino acids, making their complete structural characterization a challenging but critical task for understanding their bioactivity and potential as therapeutic agents.[3][4] **Micropeptin 478A**, isolated from the cyanobacterium Microcystis aeruginosa (NIES-478), is a notable plasmin inhibitor.[1] This document provides detailed application notes and protocols for the elucidation of its structure using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques.

Data Presentation: NMR Spectroscopic Data for Micropeptin 478A

The structural elucidation of **Micropeptin 478A** relies on the comprehensive analysis of oneand two-dimensional NMR data. The following table summarizes the ¹H and ¹³C chemical shift assignments for **Micropeptin 478A**, which were determined through a combination of experiments including COSY, TOCSY, HSQC, and HMBC.[1]

Table 1: ¹H and ¹³C NMR Data for **Micropeptin 478A** in DMSO-d₆[1]



Position	Amino Acid Residue	¹³ C Chemical Shift (δC, ppm)	¹H Chemical Shift (δH, ppm, J in Hz)
Ahp	(3-amino-6-hydroxy-2- piperidone)		
2	172.5	-	
3	54.2	4.25 (m)	_
4	32.1	1.80 (m), 1.65 (m)	_
5	25.9	1.55 (m), 1.40 (m)	_
6	68.7	3.80 (m)	_
Thr	Threonine		_
α	58.5	4.15 (d, 8.5)	_
β	67.2	4.05 (m)	_
У	19.8	1.10 (d, 6.5)	_
lle-1	Isoleucine-1		_
α	57.9	4.20 (t, 8.0)	
β	36.8	1.85 (m)	_
У	24.5	1.45 (m), 1.15 (m)	_
у-СНз	15.4	0.85 (d, 7.0)	_
δ	11.2	0.80 (t, 7.5)	_
N-Me-Tyr	N-Methyl-Tyrosine		_
α	63.4	4.85 (dd, 10.0, 5.0)	_
β	36.5	3.10 (dd, 14.0, 5.0), 2.90 (dd, 14.0, 10.0)	_
N-CH₃	32.1	2.80 (s)	_
γ (C-1')	128.5	-	_



δ (C-2', C-6')	130.1	7.05 (d, 8.5)
ε (C-3', C-5')	115.2	6.70 (d, 8.5)
ζ (C-4')	156.0	-
Ile-2	Isoleucine-2	
α	57.5	4.10 (t, 8.0)
β	36.7	1.80 (m)
У	24.4	1.40 (m), 1.10 (m)
у-СНз	15.3	0.82 (d, 7.0)
δ	11.1	0.78 (t, 7.5)
Arg	Arginine	
α	53.1	4.30 (m)
β	28.5	1.80 (m), 1.65 (m)
У	24.8	1.55 (m)
δ	40.5	3.15 (m)
ε (Guanidino)	157.0	-
(3S)-3-amino-2- chloro-5-oxo-1- pyrroline-1-yl-sulfonyl (Acpos)		
2	65.1	5.10 (d, 3.0)
3	58.2	4.50 (m)
4	34.5	2.80 (m), 2.60 (m)
5	195.3	-

Experimental Protocols



Detailed methodologies for the key NMR experiments required for the structural elucidation of **Micropeptin 478A** are provided below. These protocols are based on standard pulse sequences and can be adapted for different NMR spectrometers.[5][6][7]

Sample Preparation

- Dissolution: Dissolve approximately 1-5 mg of purified Micropeptin 478A in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Filtration: Filter the sample into a 5 mm NMR tube to remove any particulate matter.
- Degassing (Optional): For high-quality NOESY/ROESY experiments, degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the nuclear Overhauser effect.

1D ¹H and ¹³C NMR Spectroscopy

- Purpose: To obtain an overview of the proton and carbon environments in the molecule.
- Protocol:
 - Acquire a standard 1D ¹H spectrum to check sample concentration and spectral quality.
 - Acquire a 1D ¹³C spectrum, typically with proton decoupling, to identify the number and types of carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

2D Homonuclear Correlation Spectroscopy (COSY)

- Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds (2JHH, 3JHH). This is fundamental for identifying amino acid spin systems.[8]
- Protocol:
 - Use a standard gradient-selected COSY (gCOSY) pulse sequence.
 - Set the spectral width in both dimensions to cover all proton resonances.
 - Acquire a sufficient number of scans per increment to achieve a good signal-to-noise ratio.



• Process the data with appropriate window functions (e.g., sine-bell) in both dimensions.

2D Total Correlation Spectroscopy (TOCSY)

• Purpose: To establish correlations between all protons within a spin system, not just those directly coupled. This is crucial for identifying complete amino acid spin systems, even when some couplings are not resolved in the COSY spectrum.[9]

Protocol:

- Employ a standard TOCSY pulse sequence with a mixing time appropriate for the expected range of coupling constants. A typical mixing time for peptides is 60-100 ms.
- Set the spectral widths and number of scans as for the COSY experiment.
- Process the data similarly to the COSY data.

2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

- Purpose: To correlate protons directly to their attached carbons (¹JCH). This experiment is
 essential for assigning carbon resonances.[10]
- Protocol:
 - Use a sensitivity-enhanced, gradient-selected HSQC pulse sequence.
 - Set the ¹H spectral width as before. Set the ¹³C spectral width to encompass all expected carbon resonances (e.g., 0-180 ppm).
 - The number of increments in the indirect dimension (13C) will determine the resolution in that dimension and should be optimized based on experimental time.
 - Process the data with appropriate window functions.

2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy



• Purpose: To identify long-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This is a key experiment for sequencing the amino acid residues by observing correlations across peptide bonds (e.g., from an α-proton to a carbonyl carbon of the preceding residue).[11]

Protocol:

- Use a gradient-selected HMBC pulse sequence.
- Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.
- The long-range coupling delay should be optimized for an average J-coupling of 4-8 Hz.
- Acquire a sufficient number of scans to detect the weaker long-range correlations.

2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-Frame Overhauser Effect Spectroscopy (ROESY)

 Purpose: To identify protons that are close in space (typically < 5 Å), irrespective of their through-bond connectivity. NOESY/ROESY data is critical for determining the sequential arrangement of amino acids and for defining the three-dimensional conformation of the peptide.[12]

Protocol:

- Choose between NOESY and ROESY based on the molecular weight of the peptide. For
 molecules in the size range of Micropeptin 478A (~1 kDa), ROESY can be advantageous
 as it avoids the issue of zero-crossing NOEs.
- Use a standard 2D NOESY or ROESY pulse sequence with a mixing time optimized to observe the desired correlations. Typical mixing times range from 100 to 500 ms.
- Acquire the data with a sufficient number of scans and process with appropriate window functions.

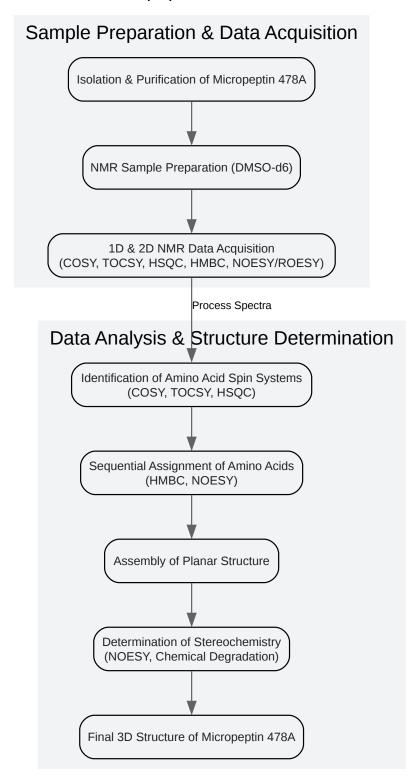


Visualizations Workflow for Structure Elucidation

The following diagram illustrates the general workflow for the structure elucidation of **Micropeptin 478A** using NMR spectroscopy.



Workflow for Micropeptin 478A Structure Elucidation



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